N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring fused with an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved by reacting 5-aminoisoxazole with 1,3-dielectrophiles.
Introduction of the Pyridine Ring: The isoxazole ring is then fused with a pyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Isoxazolopyridines: These compounds share a similar structure and exhibit comparable biological activities.
Difluoroethyl Derivatives: Compounds with difluoroethyl groups often show enhanced stability and bioactivity.
Uniqueness
N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12F2N4O4 |
---|---|
Molecular Weight |
362.29 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O4/c1-8-14-11(15(23)19-7-13(17)18)6-12(20-16(14)26-21-8)9-3-2-4-10(5-9)22(24)25/h2-6,13H,7H2,1H3,(H,19,23) |
InChI Key |
LRVGWHRYVFBOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.